molecular formula C9H9NO5 B8705116 Methyl 4-(hydroxymethyl)-2-nitrobenzoate

Methyl 4-(hydroxymethyl)-2-nitrobenzoate

Cat. No.: B8705116
M. Wt: 211.17 g/mol
InChI Key: LXNMGLHCGWDLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(hydroxymethyl)-2-nitrobenzoate is a nitroaromatic ester characterized by a benzyl ring substituted with a hydroxymethyl (-CH$2$OH) group at the para (4th) position and a nitro (-NO$2$) group at the ortho (2nd) position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive functional groups. The hydroxymethyl group enhances solubility in polar solvents like methanol or water, while the nitro group confers electron-withdrawing properties, directing further electrophilic substitutions to specific ring positions.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-15-9(12)7-3-2-6(5-11)4-8(7)10(13)14/h2-4,11H,5H2,1H3

InChI Key

LXNMGLHCGWDLHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4-(hydroxymethyl)-2-nitrobenzoate -NO$2$ (2), -CH$2$OH (4) C$9$H$9$NO$_5$ 227.17 High polarity due to -CH$_2$OH; potential drug intermediate
Methyl 2-nitrobenzoate (M2NB) -NO$_2$ (2) C$8$H$7$NO$_4$ 181.15 Lower solubility in polar solvents; used in electrophilic substitution studies
Methyl 4-methylsulfonyl-2-nitrobenzoate -NO$2$ (2), -SO$2$CH$_3$ (4) C$9$H$9$NO$_6$S 259.23 Strong electron-withdrawing sulfonyl group; crystallizes with weak C–H···O interactions
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate -NO$2$ (2), -OCH$2$Ph (4), -OCH$_3$ (5) C${16}$H${15}$NO$_6$ 317.30 Steric hindrance from benzyloxy group; used in specialty chemical synthesis
Methyl 2-methyl-4-nitrobenzoate -CH$3$ (2), -NO$2$ (4) C$9$H$9$NO$_4$ 195.17 Electron-donating methyl group activates ring; research chemical

Substituent Effects on Reactivity and Solubility

  • Electron-withdrawing vs. donating groups: The nitro group (-NO$2$) at position 2 deactivates the aromatic ring, making it less reactive toward electrophilic substitution. However, the hydroxymethyl (-CH$2$OH) group at position 4 donates electrons via resonance, creating localized regions of higher electron density .
  • Solubility: Hydroxymethyl derivatives exhibit enhanced solubility in polar solvents compared to non-polar analogs like methyl 2-methyl-4-nitrobenzoate.

Crystallographic and Structural Insights

  • Methyl 4-methylsulfonyl-2-nitrobenzoate crystallizes in a monoclinic system (space group P2$_1$/c) with a dihedral angle of 21.33° between the nitro group and benzene ring. Weak intermolecular C–H···O interactions stabilize the lattice .
  • In contrast, methyl 2-nitrobenzoate (M2NB) lacks bulky substituents, leading to simpler packing structures.

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